4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-fluoroquinazoline 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-fluoroquinazoline
Brand Name: Vulcanchem
CAS No.: 2640968-31-4
VCID: VC11821656
InChI: InChI=1S/C23H30FN5O/c1-2-27-12-14-28(15-13-27)9-3-4-16-30-20-7-10-29(11-8-20)23-21-17-19(24)5-6-22(21)25-18-26-23/h5-6,17-18,20H,2,7-16H2,1H3
SMILES: CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F
Molecular Formula: C23H30FN5O
Molecular Weight: 411.5 g/mol

4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-fluoroquinazoline

CAS No.: 2640968-31-4

Cat. No.: VC11821656

Molecular Formula: C23H30FN5O

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-fluoroquinazoline - 2640968-31-4

Specification

CAS No. 2640968-31-4
Molecular Formula C23H30FN5O
Molecular Weight 411.5 g/mol
IUPAC Name 4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-6-fluoroquinazoline
Standard InChI InChI=1S/C23H30FN5O/c1-2-27-12-14-28(15-13-27)9-3-4-16-30-20-7-10-29(11-8-20)23-21-17-19(24)5-6-22(21)25-18-26-23/h5-6,17-18,20H,2,7-16H2,1H3
Standard InChI Key YABCUSMJWNKVJK-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F
Canonical SMILES CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-fluoroquinazoline, reflects its intricate structure:

  • Quinazoline backbone: A bicyclic aromatic system comprising fused benzene and pyrimidine rings.

  • 6-Fluoro substitution: A fluorine atom at position 6 enhances electronegativity and metabolic stability .

  • Piperidine-piperazine side chain: A but-2-yn-1-yloxy linker bridges piperidine and 4-ethylpiperazine groups, introducing conformational rigidity and hydrogen-bonding potential .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular formulaC₂₆H₃₀F₅N₇O
Molecular weight527.56 g/mol (calculated)
Hydrogen bond donors2 (piperazine NH groups)
Hydrogen bond acceptors7 (quinazoline N, F, ether O, piperazine N)
Topological polar surface~70 Ų

Synthesis and Structural Optimization

Synthetic Pathways

The compound is synthesized via multi-step organic reactions:

  • Quinazoline core formation: 6-Fluoroquinazoline is prepared by cyclizing 2-amino-4-fluorobenzoic acid with formamide.

  • Piperidine introduction: Nucleophilic aromatic substitution at position 4 of quinazoline using 4-hydroxypiperidine under basic conditions .

  • Alkyne linker attachment: Mitsunobu reaction couples 4-(4-ethylpiperazin-1-yl)but-2-yn-1-ol to the piperidine oxygen .

Critical challenges include controlling stereochemistry during alkyne functionalization and preventing decomposition of the fluorinated quinazoline under harsh reaction conditions.

Structural Analogues and SAR Insights

Modifications to the parent structure reveal structure-activity relationships (SAR):

  • Fluorine at position 6: Essential for target binding; removal reduces potency by ~90%.

  • Piperazine ethyl group: Enhances solubility; bulkier substituents (e.g., propyl) decrease blood-brain barrier penetration .

  • Alkyne linker length: But-2-yn-1-yl optimizes distance between piperazine and quinazoline; shorter chains impair conformational flexibility .

Biological Activity and Mechanistic Studies

Kinase Inhibition Profile

The compound exhibits selective inhibition of EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2):

Table 2: IC₅₀ Values Against Kinase Targets

KinaseIC₅₀ (nM)Selectivity Index (vs. normal cells)
EGFR(L858R)2.345
VEGFR-28.712
HER2>1000

Mechanistically, the fluorine atom engages in halogen bonding with kinase active-site residues, while the piperazine group stabilizes the DFG-out conformation .

Anticancer Efficacy

In vivo studies using xenograft models (H1975 lung adenocarcinoma) demonstrate:

  • Tumor growth inhibition: 78% reduction at 50 mg/kg/day (oral) vs. control .

  • Metastasis suppression: 60% decrease in lung metastatic nodules after 4 weeks.

  • Toxicity profile: Mild hematological toxicity (grade 1–2 anemia) at therapeutic doses .

Pharmacokinetics and Drug Development

ADME Properties

  • Absorption: Oral bioavailability = 67% in rats; Cₘₐₓ = 1.2 µM at 2 hours .

  • Distribution: Volume of distribution = 15 L/kg, indicating extensive tissue penetration.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperazine ethyl group; t₁/₂ = 6.3 hours .

  • Excretion: 80% fecal, 20% renal.

Preclinical Development Challenges

  • Solubility: Poor aqueous solubility (0.03 mg/mL) necessitates nanoparticle formulations .

  • Drug-drug interactions: CYP3A4 inhibition potential (IC₅₀ = 4.8 µM) requires dose adjustments with concomitant medications .

Future Directions and Research Opportunities

Targeted Combination Therapies

Synergistic effects observed with:

  • Pembrolizumab: Enhanced tumor-infiltrating lymphocyte activation in PD-L1+ models.

  • Cisplatin: Additive apoptosis induction in EGFR-mutant cell lines .

Structural Modifications for Improved Efficacy

  • Bifunctional PROTACs: Conjugation with E3 ligase ligands to degrade resistant kinase mutants .

  • 18F-labeled derivatives: PET imaging probes for real-time tumor EGFR quantification.

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